molecular formula C12H10N2O2S B2970812 2-(Phenylsulfonyl)-3-(prop-2-ynylamino)prop-2-enenitrile CAS No. 1025261-12-4

2-(Phenylsulfonyl)-3-(prop-2-ynylamino)prop-2-enenitrile

Cat. No. B2970812
CAS RN: 1025261-12-4
M. Wt: 246.28
InChI Key: PUTVJEBLPNJFSL-ZRDIBKRKSA-N
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Description

2-(Phenylsulfonyl)-3-(prop-2-ynylamino)prop-2-enenitrile, also known as PSAP, is a chemical compound that has gained significant attention in the scientific research community due to its unique properties and potential applications. This compound belongs to the family of propargylamines, which are known for their biological activity and diverse pharmacological properties. In

Scientific Research Applications

Synthesis and Biological Evaluation

  • Antimicrobial Applications : A study describes the synthesis of novel pyrazolopyrimidines incorporated with mono- and diphenylsulfonyl groups, utilizing a compound structurally related to "2-(Phenylsulfonyl)-3-(prop-2-ynylamino)prop-2-enenitrile." These compounds demonstrated significant antimicrobial activities, surpassing those of reference drugs in some cases. The derivatives with a single sulfone group showed higher effectiveness against both bacteria and fungi (Amani M. R. Alsaedi, T. Farghaly, M. Shaaban, 2019).

Chemical Synthesis Techniques

  • Conjugate Addition Reactions : Research on the conjugate addition of allylic and prop-2-ynylic alcohols to 3-halogeno-1-phenylsulfonylprop-1-enes reveals efficient cyclization to produce halogenoallyl sulfones, showcasing the compound's utility in complex chemical synthesis processes (R. Giovannini, M. Petrini, 1997).

Mechanistic Insights and Reaction Optimization

  • Mechanistic Assessments : The mechanism of 1,3-dipolar cycloaddition involving compounds related to "2-(Phenylsulfonyl)-3-(prop-2-ynylamino)prop-2-enenitrile" was explored, providing valuable insights into reaction pathways and the role of silver cation in these processes. Such studies are crucial for understanding and improving reaction conditions and yields (G. Molteni, A. Ponti, 2003).

Novel Methodologies and Applications

  • Visible-light Initiated Oxidative Cyclization : A novel approach utilizing visible light for the oxidative cyclization of phenyl propiolates with sulfinic acids under metal-free conditions was developed. This method emphasizes the importance of sulfonylation in the synthesis of coumarin derivatives, highlighting the versatility and functional group tolerance of these reactions (Wen-Chao Yang et al., 2015).

properties

IUPAC Name

(E)-2-(benzenesulfonyl)-3-(prop-2-ynylamino)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2S/c1-2-8-14-10-12(9-13)17(15,16)11-6-4-3-5-7-11/h1,3-7,10,14H,8H2/b12-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUTVJEBLPNJFSL-ZRDIBKRKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNC=C(C#N)S(=O)(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CCN/C=C(\C#N)/S(=O)(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Phenylsulfonyl)-3-(prop-2-ynylamino)prop-2-enenitrile

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